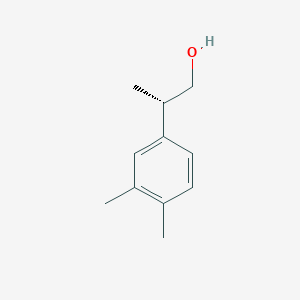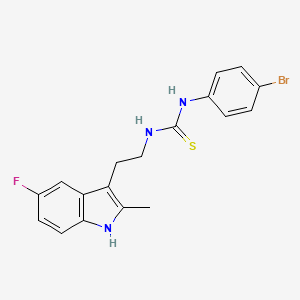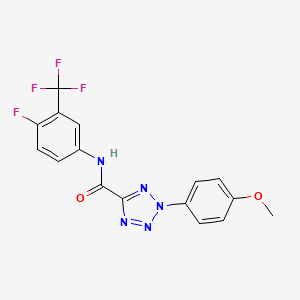
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol, also known as dextroamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is used to treat various medical conditions, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Mecanismo De Acción
Dextroamphetamine acts as a central nervous system (CNS) stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft. This results in increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects
Dextroamphetamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and promotes weight loss. Dextroamphetamine can cause side effects such as insomnia, anxiety, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dextroamphetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitters on behavior and cognition. Dextroamphetamine is also relatively easy to administer and has a well-established safety profile. However, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine can be addictive and has the potential for abuse, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine. One area of research is the development of new formulations that can improve the delivery and duration of the drug's effects. Another area of research is the investigation of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine's potential in treating other medical conditions such as depression and anxiety. Finally, there is a need for more research on the long-term effects of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine use, particularly on brain function and cognitive performance.
Conclusion
In conclusion, (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, or (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, is a CNS stimulant that has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has several advantages for lab experiments, but its potential for abuse and addiction can limit its use. Further research is needed to explore the drug's potential in treating other medical conditions and to investigate its long-term effects on brain function and cognitive performance.
Métodos De Síntesis
The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride. The reaction yields a racemic mixture of amphetamine, which can be separated into its two enantiomers, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, and levoamphetamine, using chiral resolution techniques.
Aplicaciones Científicas De Investigación
Dextroamphetamine has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has also been studied for its potential in enhancing cognitive performance, such as memory and learning.
Propiedades
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2649341.png)

![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)


